molecular formula C11H15NO2 B14846740 Ethyl (3,6-dimethylpyridin-2-YL)acetate

Ethyl (3,6-dimethylpyridin-2-YL)acetate

Cat. No.: B14846740
M. Wt: 193.24 g/mol
InChI Key: RGYPPKLOJYOTPF-UHFFFAOYSA-N
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Description

Ethyl (3,6-dimethylpyridin-2-yl)acetate is an ethyl ester derivative featuring a pyridine ring substituted with methyl groups at the 3- and 6-positions and an acetate moiety at the 2-position. This compound belongs to the broader class of pyridine-based esters, which are widely studied for their pharmacological and synthetic utility. Its synthesis likely follows protocols similar to other pyridine esters, involving esterification, nucleophilic substitution, or coupling reactions, with purification via column chromatography or crystallization .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(3,6-dimethylpyridin-2-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-8(2)5-6-9(3)12-10/h5-6H,4,7H2,1-3H3

InChI Key

RGYPPKLOJYOTPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,6-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,6-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.

Mechanism of Action

The mechanism of action of Ethyl (3,6-dimethylpyridin-2-YL)acetate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridine ring can act as a ligand, binding to metal ions or interacting with enzyme active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (3,6-dimethylpyridin-2-yl)acetate with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/ID
This compound 3,6-dimethylpyridin-2-yl + acetate C₁₁H₁₅NO₂ 193.24 (calculated) Lipophilic; methyl groups enhance steric bulk N/A (hypothetical)
Ethyl 2-(6-methylpyridin-2-yl)acetate 6-methylpyridin-2-yl + acetate C₁₀H₁₃NO₂ 179.22 Lower steric bulk vs. 3,6-dimethyl analog CAS 5552-83-0
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate 5-fluoro, 6-methylpyridin-2-yl + acetate C₁₀H₁₂FNO₂ 197.21 Fluorine increases electronegativity CAS 1393566-89-6
Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate 3-cyano, 4,6-dimethyl + thio linkage C₁₃H₁₅N₂O₂S 265.34 Thioether group enhances reactivity CAS 128257-06-7

Key Observations :

  • Fluorine substitution (as in CAS 1393566-89-6) improves metabolic stability and membrane permeability due to its electronegativity .
  • Thioether-containing analogs (e.g., CAS 128257-06-7) exhibit distinct reactivity, enabling conjugation or redox-sensitive applications .

Comparison of Bioactivity :

Compound Type Target Activity Efficacy Notes Reference
3,6-Dimethylpyridin-2-yl acetate Hypothetical kinase inhibition Predicted enhanced selectivity due to steric bulk N/A
5-Fluoro-6-methylpyridin-2-yl acetate Metabolic stability Fluorine reduces cytochrome P450 degradation
Thioether-linked pyridine esters Antioxidant/redox modulation Thio group facilitates free radical quenching

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